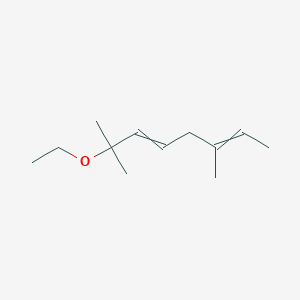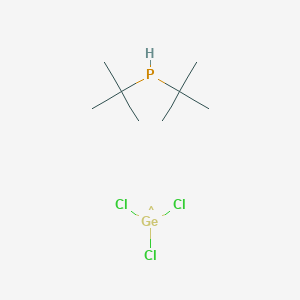![molecular formula C19H20N2O4 B14628381 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline CAS No. 57544-83-9](/img/structure/B14628381.png)
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of multiple methoxy groups and a fused ring system, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline typically involves the reaction of palmatine chloride with sodium hydroxide in methanol . The reaction is carried out under stirring conditions, and the product is obtained after filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and fused ring system allow the compound to bind to specific sites, influencing biochemical pathways and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3,9,10-Tetramethoxy-5,6-dihydroindolo[2,1-a]isoquinoline
- 1,2,9,10-Tetramethoxy-6,7-dimethyl-5,6-dihydro-4H-dibenzo[de,g]quinoline
- 2,3,9,10-Tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Uniqueness
2,3,9,10-Tetramethoxy-5,6-dihydrobenzimidazo[2,1-a]isoquinoline is unique due to its specific arrangement of methoxy groups and the fused ring system, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications in scientific research and industry.
Propiedades
Número CAS |
57544-83-9 |
|---|---|
Fórmula molecular |
C19H20N2O4 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2,3,9,10-tetramethoxy-5,6-dihydrobenzimidazolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C19H20N2O4/c1-22-15-7-11-5-6-21-14-10-18(25-4)17(24-3)9-13(14)20-19(21)12(11)8-16(15)23-2/h7-10H,5-6H2,1-4H3 |
Clave InChI |
KWEFYTMFKBZQNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C2C(=C1)CCN3C2=NC4=CC(=C(C=C43)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



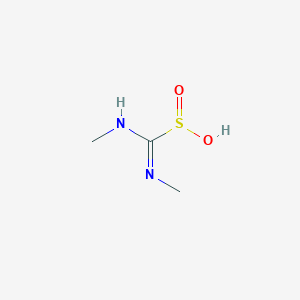
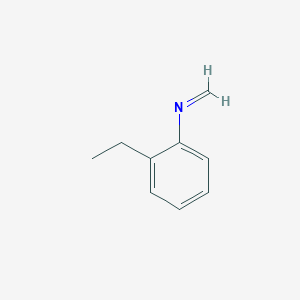
silane](/img/structure/B14628319.png)
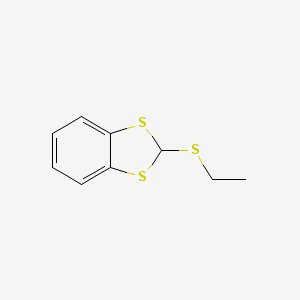
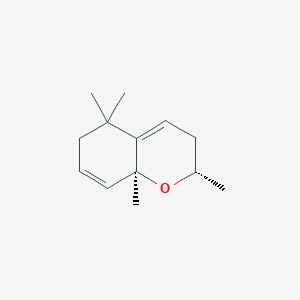
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
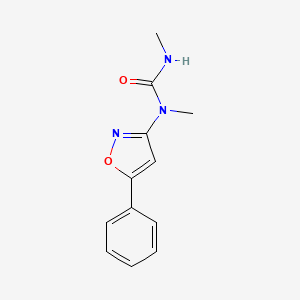
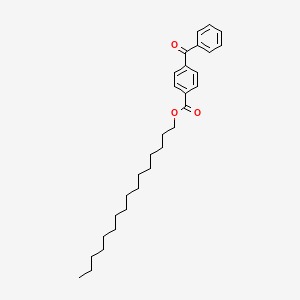
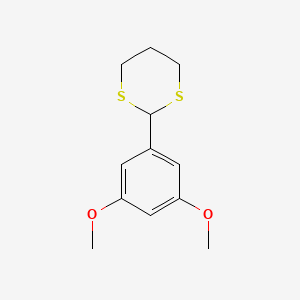
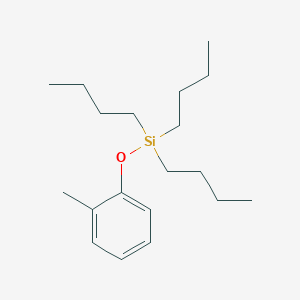
![Methyl 2-bromobicyclo[3.3.1]nonane-2-carboxylate](/img/structure/B14628355.png)
